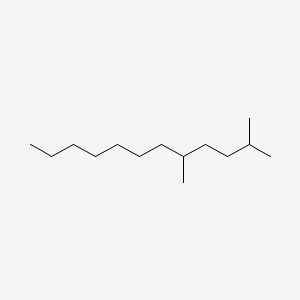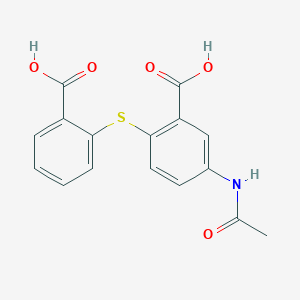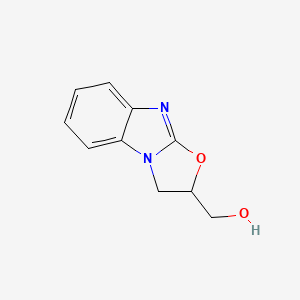
6,8-Dibromoisochromane-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromoisochromane-7-carbonitrile is a chemical compound with the molecular formula C10H7Br2NO and a molecular weight of 316.98 g/mol . This compound is characterized by the presence of two bromine atoms, a nitrile group, and an isochromane backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Chemical Reactions Analysis
6,8-Dibromoisochromane-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation may lead to the formation of corresponding ketones or aldehydes.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.
Scientific Research Applications
6,8-Dibromoisochromane-7-carbonitrile is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research into its potential therapeutic applications is ongoing, with studies focusing on its ability to interact with biological targets.
Mechanism of Action
The mechanism by which 6,8-Dibromoisochromane-7-carbonitrile exerts its effects involves its interaction with specific molecular targets. The bromine atoms and nitrile group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways and chemical reactions .
Comparison with Similar Compounds
6,8-Dibromoisochromane-7-carbonitrile can be compared with other similar compounds, such as:
6,8-Dibromochromane-7-carbonitrile: Similar in structure but with slight variations in the chromane backbone.
3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile: Shares the nitrile group but differs in the presence of amino groups and the isoquinoline structure.
These comparisons highlight the uniqueness of this compound in terms of its specific bromination pattern and the presence of the isochromane backbone.
Properties
Molecular Formula |
C10H7Br2NO |
|---|---|
Molecular Weight |
316.98 g/mol |
IUPAC Name |
6,8-dibromo-3,4-dihydro-1H-isochromene-7-carbonitrile |
InChI |
InChI=1S/C10H7Br2NO/c11-9-3-6-1-2-14-5-8(6)10(12)7(9)4-13/h3H,1-2,5H2 |
InChI Key |
GDKNZHKVWBSJKN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(C(=C(C=C21)Br)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



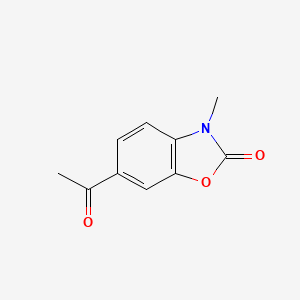
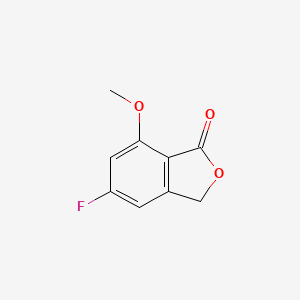
![5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930876.png)
![6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]](/img/structure/B13930879.png)

![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)


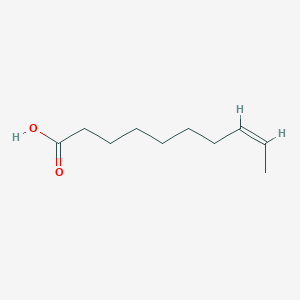
![1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine](/img/structure/B13930902.png)
